potassium;7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylate
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Overview
Description
Compound “potassium;7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylate” is a chemical entity listed in the PubChem database It is known for its unique properties and applications in various scientific fields
Preparation Methods
The synthetic routes and reaction conditions for preparing compound “potassium;7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylate” involve several steps. The preparation methods typically include:
Hydrolysis: The compound can be synthesized through the hydrolysis of specific precursors under controlled conditions.
Oxidation: The hydrolysate is then subjected to oxidation to obtain the desired compound.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Compound “potassium;7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylate” undergoes various types of chemical reactions, including:
Oxidation: It reacts with oxidizing agents to form oxidized products.
Reduction: It can be reduced using specific reducing agents under controlled conditions.
Substitution: The compound undergoes substitution reactions with suitable reagents to form substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like oxygen, reducing agents like hydrogen, and catalysts to facilitate the reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Compound “potassium;7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylate” has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of compound “potassium;7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylate” involves its interaction with specific molecular targets and pathways. It exerts its effects by:
Binding to Molecular Targets: The compound binds to specific receptors or enzymes, modulating their activity.
Pathways Involved: It influences various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Compound “potassium;7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylate” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups include those listed in the PubChem database.
This detailed article provides an overview of compound “this compound,” covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
potassium;7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2.K/c17-15(18)14-10-6-2-1-3-8-12(10)16-13-9-5-4-7-11(13)14;/h4-5,7,9H,1-3,6,8H2,(H,17,18);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZGOPKLHDICLK-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C3=CC=CC=C3N=C2CC1)C(=O)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C3=CC=CC=C3N=C2CC1)C(=O)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14KNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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